Product packaging for Benzyl 3-aminopropanoate hydrochloride(Cat. No.:CAS No. 99616-43-0)

Benzyl 3-aminopropanoate hydrochloride

Cat. No.: B3176487
CAS No.: 99616-43-0
M. Wt: 215.67 g/mol
InChI Key: QIBWNGWEFYSLCM-UHFFFAOYSA-N
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Description

Overview of Benzyl (B1604629) 3-aminopropanoate Hydrochloride as a Chemical Entity

Benzyl 3-aminopropanoate hydrochloride is the hydrochloride salt of the benzyl ester of β-alanine. nih.gov As a chemical entity, it is a white to off-white crystalline solid. The hydrochloride form enhances the compound's stability and handling characteristics, making it suitable for laboratory use. cymitquimica.com The core structure consists of a β-alanine backbone, where the amino group is attached to the beta-carbon, distinguishing it from the more common alpha-amino acids. codeage.com This structural arrangement imparts unique conformational properties to molecules that incorporate this moiety.

The benzyl group serves as a protecting group for the carboxylic acid functionality of β-alanine. This protection is crucial in multi-step syntheses, preventing the carboxyl group from undergoing unwanted reactions while other parts of the molecule are being modified. The benzyl ester can be selectively removed under specific conditions, typically through hydrogenolysis, which is a mild method that does not affect many other functional groups. peptide.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 99616-43-0
Molecular Formula C10H14ClNO2
Molecular Weight 215.68 g/mol cymitquimica.com
Appearance White to off-white solid

| Parent Compound | β-Alanine Benzyl Ester nih.gov |

Note: Data sourced from multiple chemical information databases.

Historical Context and Evolution of its Research Trajectory

The research trajectory of this compound is intrinsically linked to the study of its parent compound, β-alanine. β-alanine was first discovered in the early 20th century as a component of the dipeptide carnosine, which is found in muscle tissue. codeage.com For many years, research focused on the biological roles of β-alanine and carnosine. wikipedia.orghistoriclabs.com

The advent of modern organic synthesis, particularly the development of peptide synthesis methodologies by pioneers like Bruce Merrifield, created a demand for protected amino acid building blocks. This spurred the synthesis and investigation of various amino acid esters, including benzyl esters, which became workhorse protecting groups. While early syntheses of β-alanine were reported as far back as the 1940s, the specific hydrochloride salt of its benzyl ester derivative gained prominence as synthetic chemists required well-behaved, stable intermediates for complex molecular construction. acs.org In the 1990s, research into β-alanine's physiological effects expanded significantly, which in turn increased interest in its derivatives for various applications, including medicinal chemistry and drug development. codeage.com

Significance of this compound in Advanced Synthetic Methodologies

The primary significance of this compound in synthetic chemistry lies in its utility as a bifunctional building block, particularly in peptide and peptidomimetic synthesis. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability. The incorporation of β-alanine residues, facilitated by reagents like this compound, can induce specific secondary structures, such as helices and turns, in peptide chains.

In solid-phase peptide synthesis (SPPS), the compound can be used to introduce a β-amino acid unit into a growing peptide chain. nih.govpeptide.com The benzyl ester protects the C-terminus while the free amine (after neutralization of the hydrochloride salt) is available for coupling with the next amino acid. The use of benzyl protecting groups is a well-established strategy in both solution-phase and solid-phase synthesis. peptide.comfrontiersin.org

Beyond peptide chemistry, the compound is a valuable precursor for synthesizing a variety of nitrogen-containing heterocyclic compounds and other complex organic molecules. Its free amino group can participate in a wide range of chemical transformations, including alkylation, acylation, and condensation reactions, making it a versatile starting material for constructing diverse molecular architectures.

Emerging Research Frontiers for this compound

Current and future research involving this compound is expanding into new and innovative areas. One promising frontier is in the field of materials science and polymer chemistry. The incorporation of β-alanine units into polymer backbones can introduce specific functionalities and influence the material's physical properties, such as its thermal stability and biodegradability.

Another significant area of emerging research is in drug delivery systems. The ester linkage in β-alanine esters is being explored for its potential as a cleavable linker. researchgate.net In this concept, a drug molecule is attached to a carrier molecule (like a polymer) via a β-alanine ester tether. This linkage can be designed to be stable in the bloodstream but hydrolyze to release the active drug under specific physiological conditions, such as the acidic environment of a tumor. researchgate.net

Furthermore, derivatives of β-alanine are being investigated for their potential antimicrobial properties. scholarsresearchlibrary.comresearchgate.net By using this compound as a starting material, researchers can synthesize novel β-alanine derivatives and screen them for activity against various bacterial and fungal strains, opening up possibilities for the development of new therapeutic agents. scholarsresearchlibrary.com

Table 2: Mentioned Compounds

Compound Name
This compound
β-alanine
Carnosine
Benzyl ester

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO2 B3176487 Benzyl 3-aminopropanoate hydrochloride CAS No. 99616-43-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-aminopropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBWNGWEFYSLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99616-43-0
Record name benzyl 3-aminopropanoate hydrochloride
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Synthetic Pathways and Advanced Methodologies for Benzyl 3 Aminopropanoate Hydrochloride

Established Synthetic Routes

Established methods for synthesizing Benzyl (B1604629) 3-aminopropanoate hydrochloride primarily involve the direct esterification of β-alanine with benzyl alcohol or the application of general methods for creating amino acid ester hydrochlorides.

Esterification of 3-aminopropanoic acid (β-alanine) with Benzyl Alcohol

The direct esterification of the carboxylic acid group of β-alanine with benzyl alcohol is a fundamental approach. This reaction, a type of Fischer-Speier esterification, requires a catalyst and typically involves the removal of water to drive the reaction equilibrium toward the product. A common strategy involves treating the amino acid with benzyl alcohol and an acid catalyst, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water. researchgate.net Another effective method involves first reacting the amino acid with hydrogen chloride gas to protect the amino group as its hydrochloride salt, followed by esterification with benzyl alcohol at reflux temperature, using a metal chloride as a catalyst. google.com

Acid catalysts are essential for the esterification of amino acids. They serve a dual purpose: accelerating the reaction rate and acting as dehydrating agents to shift the equilibrium towards ester formation. quora.comquora.com

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a powerful catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. taylorandfrancis.com It is also a strong dehydrating agent, sequestering the water produced during the reaction and thus increasing the ester yield. quora.comquora.com Studies have shown that sulfuric acid is a crucial catalyst for the selective esterification of the carboxyl group in amino acids. acs.orgnih.govnih.gov

p-Toluenesulfonic Acid (p-TSA): As a strong organic acid, p-toluenesulfonic acid is frequently used as a catalyst in esterification reactions. taylorandfrancis.comataman-chemicals.com It is solid, making it convenient to handle, and soluble in many organic solvents. ataman-chemicals.comnih.gov Like sulfuric acid, p-TSA protonates the carboxylic acid, facilitating the reaction. taylorandfrancis.com It is particularly useful in syntheses where the reactants are sensitive to the harsh conditions that can be created by strong mineral acids. nih.gov In the context of benzyl ester synthesis, p-TSA is often heated with the amino acid and benzyl alcohol in a suitable solvent. researchgate.netgoogle.com

Table 1: Comparison of Common Dehydrating Agents in Esterification

Feature Sulfuric Acid (H₂SO₄) p-Toluenesulfonic Acid (p-TSA)
Catalytic Action Strong proton donor, activates carbonyl group. taylorandfrancis.com Strong organic acid, activates carbonyl group. taylorandfrancis.com
Dehydrating Property Excellent, removes water to shift equilibrium. quora.com Facilitates water removal, often via azeotropic distillation. researchgate.net
Physical State Corrosive, viscous liquid. Crystalline solid, easier to handle. ataman-chemicals.com

| Common Application | General acid-catalyzed esterifications. quora.com | Esterifications requiring milder conditions or organic solvent solubility. ataman-chemicals.comnih.gov |

Reaction conditions, particularly temperature and the removal of water, are critical for optimizing the yield of benzyl 3-aminopropanoate. The synthesis is commonly performed under reflux in a solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane (B81311). researchgate.netgoogle.com A Dean-Stark apparatus is often employed to continuously remove the water as it is formed, thereby driving the reaction to completion. google.com

Optimization of this synthesis involves a careful choice of solvent. While hazardous solvents like benzene (B151609) and carbon tetrachloride have been used historically, safer alternatives like toluene and cyclohexane are now preferred. researchgate.net However, the boiling point of the solvent is a crucial parameter; high temperatures, such as the reflux temperature of toluene, can sometimes lead to racemization if a chiral amino acid is used. researchgate.net Therefore, selecting a solvent with an appropriate boiling point is key to achieving a high yield without compromising the product's stereochemical integrity. The duration of the reflux can range from a few hours to over 24 hours, depending on the specific reactants and catalysts used. google.comoup.com

Methods for Amino Acid Ester Hydrochloride Synthesis

Beyond direct esterification, general methods for synthesizing amino acid ester hydrochlorides are widely applicable and offer alternative routes to the target compound.

A rapid and widely used method for preparing amino acid esters involves the use of thionyl chloride (SOCl₂) in an alcohol solvent. google.comresearchgate.net In this procedure, thionyl chloride is added, typically slowly and at a low temperature (e.g., 0 °C), to the desired alcohol (in this case, benzyl alcohol). researchgate.netpianetachimica.it This in-situ reaction generates hydrogen chloride (HCl) and an alkyl chlorosulfite. commonorganicchemistry.com

The generated HCl protonates the amino group of the β-alanine, protecting it from side reactions and forming the hydrochloride salt. The carboxylic acid is then esterified by the alcohol, a process catalyzed by the acidic conditions. After the initial addition, the reaction mixture is typically heated to reflux for several hours to ensure complete conversion. researchgate.netpianetachimica.it While this method is efficient, thionyl chloride is a corrosive and expensive reagent. google.compianetachimica.it An alternative industrial approach involves adding the thionyl chloride continuously or intermittently at a higher temperature (e.g., 35-60 °C) to allow for better reaction control. google.com

Table 2: Key Parameters for SOCl₂-Mediated Esterification

Parameter Description Rationale
Temperature Control SOCl₂ is typically added to the alcohol at low temperatures (0 °C to -10 °C). pianetachimica.it The reaction between SOCl₂ and alcohol is exothermic; slow, cooled addition prevents runaway reactions.
Order of Addition SOCl₂ is added to the alcohol before the amino acid is introduced. pianetachimica.it This ensures the generation of HCl for catalysis and protection of the amino group.
Reaction Time The mixture is often refluxed for several hours (e.g., 3 to 12 hours) after the initial reaction. researchgate.net Heating drives the esterification reaction to completion.

| Workup | The product is often isolated by evaporating the solvent and washing the residue with a non-polar solvent like diethyl ether. researchgate.net | This removes excess reagents and by-products, yielding the hydrochloride salt of the ester. |

A more recent and convenient methodology for the synthesis of amino acid ester hydrochlorides utilizes a mixture of trimethylchlorosilane (TMSCl) and an alcohol. nih.govresearchgate.net This method is lauded for its mild reaction conditions, operational simplicity, and typically high yields. nih.gov

The reaction proceeds by adding TMSCl to a solution or suspension of the amino acid in the alcohol (e.g., methanol (B129727) or, for this synthesis, benzyl alcohol). The reaction is often carried out at room temperature, though gentle heating (e.g., 60 °C) can also be used. nih.govunirioja.es The key to this method is the reaction between TMSCl and the alcohol, which generates HCl in situ. This HCl then catalyzes the esterification in the same manner as other acid-catalyzed methods. nih.gov A significant advantage is the avoidance of harsh reagents like thionyl chloride or concentrated sulfuric acid, and the workup is often a simple evaporation of the solvent. nih.gov

Table 3: Advantages of the TMSCl/Alcohol System for Esterification

Advantage Description
Mild Conditions Reactions are often performed at room temperature, which is beneficial for sensitive substrates. nih.gov
Operational Simplicity The procedure avoids the use of corrosive gases or highly reactive liquids, making it more convenient. nih.gov
Simple Workup The product is typically isolated by simply removing the solvent and excess reagents via evaporation. nih.gov
Good to Excellent Yields The method has been shown to be highly effective for a wide range of amino acids, often providing yields comparable to or higher than traditional methods. nih.govresearchgate.net

| Versatility | The system is effective for various functionalized carboxylic acids, not just amino acids. unirioja.es |

Trimethylchlorosilane (TMSCl) and Methanol System

Synthesis from Benzyl 3-chloropropanoate

An alternative synthetic route to Benzyl 3-aminopropanoate hydrochloride begins with Benzyl 3-chloropropanoate. This method circumvents the direct esterification of β-alanine.

This pathway relies on a nucleophilic substitution reaction where an ammonia (B1221849) source displaces the chloride ion from the alkyl chain of Benzyl 3-chloropropanoate. This reaction is analogous to the preparation of other amino acids from their corresponding halo-acid precursors. For example, β-alanine can be synthesized from β-bromopropionic acid by reacting it with urotropine, followed by cleavage of the resulting quaternary ammonium (B1175870) salt with concentrated HCl to yield β-alanine hydrochloride. google.com Similarly, reacting an optically active chloropropionic acid with ammonia in water can produce alanine. google.com This established reactivity provides a strong precedent for the synthesis of Benzyl 3-aminopropanoate via the amination of Benzyl 3-chloropropanoate.

Innovative and Green Synthetic Approaches

Recent advancements in synthetic chemistry have emphasized the development of more efficient, faster, and environmentally benign methods. Microwave-assisted synthesis has emerged as a powerful tool in this domain.

Microwave-Assisted Synthesis of Amino Acid Esters Hydrochloride

Microwave irradiation has been successfully applied to accelerate the synthesis of various amino acid esters, including benzyl esters, which can then be isolated as their hydrochloride salts. researchgate.netnih.gov The high polarity and ionic nature of amino acids allow them to couple efficiently with microwave energy, leading to rapid and uniform heating of the reaction mixture. nih.govresearchgate.net This technique has been used for the esterification of unprotected α-amino acids in a one-pot, solventless protocol using acid catalysts to yield the ionic esterified products. nih.gov The methodology is versatile and can be extended to the preparation of benzyl esters. nih.gov

Microwave-assisted organic synthesis (MAOS) offers significant advantages over traditional heating methods. acs.org The primary benefits observed in the synthesis of amino acid esters are a dramatic reduction in reaction times, often from hours to minutes, and an increase in product yields. researchgate.netacs.organton-paar.com

The direct and efficient heating of the reactants often leads to cleaner reaction profiles with the suppression of side products. researchgate.netanton-paar.comajchem-a.com This increased purity simplifies the subsequent work-up and purification steps. nih.govajchem-a.com Furthermore, microwave-assisted methods can sometimes be performed without a solvent, contributing to a greener chemical process. nih.gov

The following table summarizes the key advantages of microwave-assisted synthesis compared to conventional heating.

AdvantageDescriptionSource(s)
Reduced Reaction Time Reactions are completed in minutes rather than hours or days. researchgate.netacs.organton-paar.com
Higher Yields Increased efficiency of energy transfer often leads to higher conversion and product yields. acs.orgajchem-a.com
Fewer Byproducts Rapid and uniform heating minimizes decomposition and the formation of unwanted side products. researchgate.netanton-paar.comajchem-a.com
Simplified Work-up Cleaner reactions require less extensive purification. nih.gov
Energy Efficiency Microwaves heat the reactants directly, not the vessel, saving energy. ajchem-a.com
Reproducibility Better control over heating parameters leads to more reproducible results. researchgate.netajchem-a.com

Enzyme-Mediated Synthesis (e.g., Papain Catalysis for Amino Acid (Co)Oligomerization)

Enzyme-mediated synthesis represents a significant advancement in the production of amino acid derivatives, offering high selectivity and environmentally benign reaction conditions. Papain, a cysteine protease, is a versatile biocatalyst used in the synthesis of peptides and the oligomerization of amino acids. mdpi.commdpi.com Its broad substrate specificity allows it to recognize and act upon various amino acid esters, making it a suitable candidate for reactions involving β-alanine derivatives. mdpi.com The catalytic mechanism involves the formation of a covalent enzyme-substrate complex, which is then aminolyzed by another amino acid monomer to form a peptide bond. mdpi.com

Papain has been successfully employed for the esterification of N-protected amino acids and for catalyzing peptide bond formation in both aqueous solutions and organic solvents. tandfonline.comrsc.org The use of organic solvents can be advantageous, and papain has been shown to be active in a range of solvents from acetonitrile (B52724) to tetrachloromethane. researchgate.net Researchers have utilized papain to synthesize homo-oligopeptides from amino acid ester hydrochlorides in buffer solutions, resulting in oligomers with a degree of polymerization typically between 5 and 9. mdpi.com This process of (co)oligomerization, where papain links amino acid monomers, is a key methodology in chemoenzymatic polymerization to create novel peptide materials. mdpi.commdpi.comlongdom.org

Optimization of Reaction Conditions (pH, Temperature, Enzyme Concentration)

The efficiency of papain-catalyzed synthesis is highly dependent on the optimization of key reaction parameters.

pH: Papain exhibits activity across a broad pH range, generally between 5 and 9. The optimal pH is often cited as being between 6.0 and 7.0 for many reactions. researchgate.net However, this can be influenced by the specific substrate and reaction medium. For instance, the pH at which the enzyme is lyophilized before use can significantly impact its subsequent activity in organic solvents. tandfonline.com Furthermore, immobilizing papain on a solid support can shift its optimal pH; one study reported a shift from pH 6.5 for the free enzyme to pH 8.0 for the immobilized form. nih.gov

Temperature: The reaction temperature is another critical factor. Papain-catalyzed oligomerizations are often conducted at around 40°C. mdpi.com Studies have identified an optimal temperature for papain's proteolytic activity to be 55°C. sciencepublishinggroup.com Similar to pH, immobilization can enhance the enzyme's thermal stability, with one report showing an increase in the optimal operating temperature from 60°C to 80°C after immobilization. nih.gov

Enzyme Concentration: The concentration of papain must be carefully controlled. The ratio of the enzyme to the substrate is optimized to ensure efficient conversion while avoiding undesirable side reactions or non-specific cleavages that can occur at excessively high enzyme concentrations. researchgate.net In the synthesis of methionine oligomers, a typical reaction might use 30 mg of papain for 3 grams of the amino acid ester substrate in a 10 mL reaction volume. longdom.org

Table 1: Optimization of Papain Reaction Conditions

Parameter Optimal Range/Value Notes Source(s)
pH 6.0 - 8.0 Optimum can shift based on immobilization and substrate. nih.gov, researchgate.net
Temperature 40°C - 80°C Immobilization can significantly increase thermal stability. mdpi.com, nih.gov
Enzyme Concentration Varies (e.g., 30 mg/10 mL) Must be optimized for specific substrate and reaction scale. longdom.org, researchgate.net

Process Optimization and Scalability Studies

Moving from laboratory-scale synthesis to industrial production requires significant process optimization and scalability studies. The focus is on developing robust, efficient, and cost-effective methods that can consistently produce high-purity this compound.

Industrial Production Methods and Continuous Flow Processes

For industrial-scale synthesis of amino acid esters, continuous flow processes have emerged as a superior alternative to traditional batch methods. mdpi.comresearchgate.net This technology utilizes microreactors or packed-bed reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.comacs.org

A key advantage of continuous flow is the dramatic increase in reaction efficiency. For example, a lipase-catalyzed synthesis of β-amino acid esters that required 24 hours to reach a high yield in a batch reactor achieved a better yield in just 30 minutes using a continuous-flow microreactor. mdpi.com This acceleration is due to superior heat and mass transfer within the micro-channels. Furthermore, flow chemistry enhances safety, particularly when handling hazardous reagents, and allows for streamlined automation and scale-up. acs.org The numbering-up strategy, which involves running multiple flow reactors in parallel, has been used to produce over 100 kg of product per day in pharmaceutical manufacturing.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of β-Amino Acid Esters

Parameter Batch Bioreactor Continuous-Flow Microreactor Source(s)
Reaction Time ~24 hours 30 minutes mdpi.com
Typical Yield Good Excellent mdpi.com
Process Control Limited High (Temperature, Time, Pressure) mdpi.com, acs.org
Scalability Difficult Straightforward (Numbering-up) acs.org

Yield Enhancement and Purity Improvement Strategies

Maximizing yield and ensuring high purity are critical for the economic viability and quality of the final product.

Yield Enhancement: Several strategies are employed to boost the reaction yield. In esterification reactions, the formation of water as a byproduct can limit the reaction equilibrium. A method to overcome this is azeotropic distillation, where the water is continuously removed with the solvent, driving the reaction toward completion. google.com In continuous-flow peptide synthesis, the high efficiency of the system allows for the use of a minimal excess of reagents (as low as 1.5 equivalents of the amino acid) to achieve virtually quantitative conversions, making the process highly economical and sustainable. nih.gov Another powerful technique is the recycling of unreacted starting materials. In the continuous synthesis of a related compound, N-benzylhydroxylamine hydrochloride, unreacted hydroxylamine (B1172632) hydrochloride was successfully recycled, significantly reducing waste and production costs. mdpi.comresearchgate.net

Purity Improvement: The primary strategy for purification is recrystallization. google.com After the reaction is complete, the crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol (B145695) and ethyl ether) and allowed to cool, causing the purified product to crystallize while impurities remain in the mother liquor. chemicalbook.com A crucial preceding step is the removal of the catalyst, which can often be achieved by filtering the hot reaction mixture before the cooling and crystallization stage. google.com The resulting solid product is then typically washed with a cold solvent and dried to obtain the final, high-purity compound.

Reactivity and Mechanistic Investigations of Benzyl 3 Aminopropanoate Hydrochloride in Organic Transformations

Reactions Involving the Amino Group

The primary amino group in benzyl (B1604629) 3-aminopropanoate hydrochloride is a key reactive center, participating in a range of nucleophilic reactions. Its reactivity is influenced by the steric and electronic environment, as well as the reaction conditions.

Amine Exchange Reactions

Amine exchange reactions, also known as transamination, involve the transfer of an amino group from one molecule to another. In the context of β-alanine and its esters, this process is of significant biochemical interest. While direct chemical amine exchange reactions on benzyl 3-aminopropanoate are not extensively documented in the context of synthetic organic chemistry, the biological transamination of β-alanine provides insight into the inherent reactivity of the amino group.

β-Alanine can undergo transamination with pyruvate (B1213749) to yield malonate-semialdehyde and L-alanine. wikipedia.org This biological transformation is catalyzed by transaminases, which are pyridoxal (B1214274) 5'-phosphate-dependent enzymes. nih.gov The mechanism involves the formation of a Schiff base between the amino acid and the pyridoxal phosphate (B84403) cofactor, followed by a tautomeric shift and hydrolysis to release the new keto acid and pyridoxamine (B1203002) phosphate, which then transfers the amino group to an α-keto acid acceptor. nih.gov

This biochemical pathway underscores the potential for the amino group of β-alanine derivatives to participate in nucleophilic addition-elimination reactions with carbonyl compounds, a fundamental step in transamination. While enzymatic systems are highly specific, similar reactivity can be harnessed in synthetic transformations under appropriate catalytic conditions.

Peptide Coupling and Formation

Benzyl 3-aminopropanoate hydrochloride is a crucial reagent in peptide synthesis, where the amino group acts as a nucleophile to form amide (peptide) bonds with activated carboxyl groups of other amino acids.

In peptide synthesis, it is essential to selectively form peptide bonds without unintended side reactions. This necessitates the use of protecting groups for the carboxyl and amino termini that are not involved in the desired coupling reaction. nih.gov The benzyl ester in benzyl 3-aminopropanoate serves as a protecting group for the carboxylic acid functionality. google.com

Benzyl esters are widely employed as carboxyl-protecting groups due to their relative stability under various reaction conditions and their susceptibility to removal by specific deprotection methods. peptide.com They are generally stable to the basic conditions often used for the removal of N-terminal protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group, and to the moderately acidic conditions used for the removal of the tert-butoxycarbonyl (Boc) group. peptide.com The benzyl protecting group is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or by treatment with strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

Table 1: Common Protecting Groups in Peptide Synthesis and Their Removal Conditions

Protecting GroupAbbreviationTypeRemoval Conditions
Benzyl ester-OBzlCarboxylCatalytic Hydrogenolysis (H₂/Pd), Strong Acid (HF, TFMSA)
tert-ButoxycarbonylBocAminoModerate Acid (TFA)
9-FluorenylmethoxycarbonylFmocAminoBase (Piperidine)

A significant challenge in peptide synthesis is the prevention of racemization at the chiral α-carbon of the amino acid being activated for coupling. highfine.com Racemization can occur via the formation of an oxazolone (B7731731) intermediate when the carboxyl group is activated, particularly in the presence of a base. peptide.com

Several strategies are employed to minimize racemization during peptide bond formation:

Use of Coupling Reagents with Additives: Carbodiimide reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial O-acylisourea intermediate. peptide.com

Controlled Basicity: The choice and amount of base used during the coupling reaction are critical. Sterically hindered bases like N,N-diisopropylethylamine (DIEA) are often preferred over less hindered bases like triethylamine (B128534), as they are less likely to promote oxazolone formation. highfine.com The use of weaker bases such as N-methylmorpholine (NMM) can also reduce the risk of racemization. highfine.com

Low Temperatures: Performing the activation and coupling steps at reduced temperatures can help to suppress the rate of racemization. peptide.com

For β-amino acids like the one derived from benzyl 3-aminopropanoate, the risk of racemization at the α-carbon is absent as there is no chiral center at that position. However, when coupling benzyl 3-aminopropanoate to a chiral N-protected amino acid, the potential for racemization of the chiral partner remains a concern and the aforementioned strategies are applicable.

The azide (B81097) coupling method is a classic technique in peptide synthesis that is particularly valued for its low risk of racemization, making it suitable for the coupling of peptide fragments. doi.org The method involves the conversion of a C-terminal ester of a protected amino acid or peptide into a hydrazide, which is then treated with nitrous acid to form an acyl azide. This acyl azide can then react with the free amino group of another amino acid or peptide to form the peptide bond. thieme-connect.de

The synthesis of a dipeptide using benzyl 3-aminopropanoate via the azide method would typically proceed as follows:

Hydrazide Formation: An N-protected amino acid methyl or ethyl ester is treated with hydrazine (B178648) (H₂NNH₂) to form the corresponding amino acid hydrazide.

Azide Formation: The amino acid hydrazide is then reacted with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures to generate the acyl azide.

Coupling: The acyl azide is then coupled with this compound. The hydrochloride salt is typically neutralized in situ with a base to free the amino group for reaction.

One of the key advantages of the azide method is that the activation of the carboxyl group occurs at a derivative (the hydrazide) that is less prone to side reactions and racemization. doi.org Benzyl esters can be converted to the required hydrazides through hydrazinolysis, although the reaction conditions must be carefully controlled to avoid side reactions. doi.org

Reactions with High Valent Transition Metal Halides

The amino group of benzyl 3-aminopropanoate can act as a Lewis base and coordinate to transition metal centers. The reactions of amino acids and their esters with high-valent transition metal halides, such as those of titanium, niobium, and tantalum, have been investigated, revealing a rich coordination chemistry and potential for activation of the amino acid derivative. rsc.orgresearchgate.net

Research on α-amino acids and their esters with high-valent transition metal halides has shown that these reactions can lead to the formation of various coordination complexes. rsc.orgresearchgate.net For example, titanium tetrachloride (TiCl₄) reacts with α-amino acids to form solid coordination compounds. rsc.org Similarly, niobium and tantalum pentahalides (NbX₅, TaX₅ where X = F, Cl) react with α-amino acid esters to yield ionic coordination compounds. rsc.org

In these complexes, the amino acid ester typically coordinates to the metal center through the amino group, and in some cases, the carbonyl oxygen of the ester may also be involved in coordination. The specific nature of the resulting complex depends on the metal, the halide, the stoichiometry of the reactants, and the reaction conditions.

Table 2: Examples of Reactions between α-Amino Acid Derivatives and High-Valent Transition Metal Halides

Amino Acid DerivativeMetal HalideResulting Product TypeReference
α-Amino acidsTiCl₄Coordination compounds rsc.org
L-Leucine methyl esterNbF₅, NbCl₅Ionic coordination compounds rsc.org
L-Proline ethyl esterNbCl₅, TaCl₅Ionic coordination compounds rsc.org

While these studies have focused on α-amino acid derivatives, similar reactivity can be expected for benzyl 3-aminopropanoate. The lone pair of electrons on the nitrogen atom of the amino group makes it a potential ligand for coordination to electron-deficient high-valent metal centers. Such coordination could lead to the activation of the C-N bond or influence the reactivity of the ester group. The specific outcomes of the reaction of this compound with various high-valent transition metal halides would likely depend on the Lewis acidity of the metal halide and the reaction conditions employed.

Formation of Coordination Complexes

Benzyl 3-aminopropanoate, as a derivative of a β-amino acid ester, possesses two primary sites for coordination with metal ions: the amino group and the carbonyl oxygen of the ester group. In its hydrochloride salt form, the amino group is protonated (–NH3+), which generally inhibits its ability to act as a direct Lewis base. However, under appropriate reaction conditions, such as in the presence of a base or with certain metal halides, deprotonation can occur, allowing the free amine (–NH2) to participate in coordination.

α-Amino acid esters are known to behave as bidentate O,N-ligands, coordinating with metal centers through both the amino nitrogen and the carbonyl oxygen. rsc.org This chelation forms a stable five-membered ring. In the case of Benzyl 3-aminopropanoate, coordination would result in a slightly larger and potentially more flexible six-membered ring.

Research on the reactions of α-amino acid esters with high-valent transition metal halides, such as niobium(V) and tantalum(V) pentahalides, has shown the formation of ionic coordination compounds. rsc.org For instance, the reaction of L-leucine methyl ester with NbCl5 can yield cationic complexes like [NbCl4(L)2]+, where 'L' is the bidentate amino acid ester ligand. rsc.org A similar reactivity pattern can be anticipated for Benzyl 3-aminopropanoate, where it could coordinate to a metal center (M) to form complexes, potentially with a general structure of [MXn(L)y]z+.

The formation of these complexes is influenced by several factors, including the nature of the metal ion, the solvent, and the stoichiometry of the reactants. The resulting coordination compounds can serve as intermediates for further transformations.

Activation Processes (e.g., Ester O-R bond activation)

The coordination of Benzyl 3-aminopropanoate to a Lewis acidic metal center can lead to the activation of the ester group. A notable activation pathway is the cleavage of the ester O–R bond (where R is the benzyl group). This type of activation has been observed in the reactions of certain α-amino acid esters with niobium and tantalum pentabromides. rsc.org

Specifically, the reaction of L-proline ethyl ester with NbBr5 or TaBr5 results in the activation of the O–Et bond, leading to the release of ethyl bromide (EtBr). rsc.org This process is facilitated by the strong Lewis acidity of the metal center, which polarizes the ester carbonyl group and weakens the adjacent O–R bond, making it susceptible to nucleophilic attack by a halide ion from the metal complex.

For this compound, a similar mechanism can be proposed in the presence of a suitable metal halide (e.g., MBr5):

Coordination: The ester coordinates to the metal center.

Activation: The Lewis acidic metal center withdraws electron density from the ester oxygen, weakening the O–CH2Ph bond.

Cleavage: A halide ion (e.g., Br–) from the metal complex attacks the benzylic carbon, leading to the cleavage of the O–CH2Ph bond and the formation of benzyl bromide.

This activation process transforms the ester into a different functional group, opening pathways for novel synthetic applications.

Stabilization of α-Ammonium Acylchloride Cations

While Benzyl 3-aminopropanoate is a β-amino acid derivative, principles derived from α-amino acid chemistry can provide insight into its potential reactivity. A significant transformation of α-amino acids is their conversion into α-ammonium acylchloride cations. These are highly reactive intermediates that are typically unstable. However, research has shown that they can be prepared and isolated as stable salts through the reaction of α-amino acids with a combination of phosphorus pentachloride (PCl5) and a strong Lewis acid like niobium pentachloride (NbCl5) or tungsten hexachloride (WCl6). rsc.org

The mechanism involves the conversion of the carboxylic acid group into an acyl chloride by PCl5, while the amino group remains protonated. The Lewis acid (e.g., NbCl5) coordinates to the chloride ions, forming a stable hexachloroniobate ([NbCl6]−) counter-ion, which stabilizes the α-ammonium acylchloride cation. rsc.org

Applying this concept to the parent amino acid of the target compound, 3-aminopropanoic acid, would theoretically lead to the formation of a β-ammonium acylchloride cation. The presence of the benzyl ester in this compound alters the starting functional group, but under similar conditions with PCl5/MCln, a reaction could potentially be initiated at the ester, although the pathway would differ from that of a free carboxylic acid. The core principle remains the stabilization of a reactive ammonium-acyl cation species by a bulky, non-nucleophilic counter-ion derived from the Lewis acid.

N-Alkylation Reactions

The primary amine group in Benzyl 3-aminopropanoate is a nucleophilic site available for N-alkylation reactions. As the compound is a hydrochloride salt, a base is typically required to deprotonate the ammonium (B1175870) ion (R-NH3+) to the free amine (R-NH2) before it can react with an alkylating agent.

Common N-alkylation methods applicable to this compound include:

Reductive Amination: The amine can react with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH4) to yield the N-alkylated product. researchgate.net

Direct Alkylation with Alkyl Halides: The free amine can react directly with alkyl halides (e.g., methyl iodide, benzyl bromide) via nucleophilic substitution. A significant challenge in this method is controlling the extent of alkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines or even quaternary ammonium salts. organic-chemistry.org

"Borrowing Hydrogen" Methodology: A more sustainable approach involves the reaction of the amine with an alcohol, catalyzed by transition metals (e.g., Iridium, Ruthenium, Nickel). nih.govnih.govresearchgate.net The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine, with the catalyst returning the hydrogen in the final reduction step. Water is the only byproduct. researchgate.net

The table below outlines representative conditions for N-alkylation of amines with benzyl alcohol, a reaction analogous to the alkylation of Benzyl 3-aminopropanoate.

Catalyst SystemBaseTemperatureReaction TimeKey FeatureReference
NHC–Ir(III) ComplexKOtBu120 °C24 hForms Ir-hydride species as intermediate. nih.gov
Ni/SiO2–Al2O3K2CO3175 °C60 hHeterogeneous catalyst, neat conditions. researchgate.net
Commercial Ni CatalystsAqueous NH3--Direct amination of alcohols. nih.gov

Reactions Involving the Ester Group

Hydrolysis Mechanisms and Conditions

The benzyl ester group of this compound can be hydrolyzed to yield 3-aminopropanoic acid hydrochloride and benzyl alcohol. wikipedia.orgpearson.com This reaction is typically carried out in the presence of water and is catalyzed by an acid. wikipedia.orglibretexts.org Given that the starting material is a hydrochloride salt, the reaction medium is inherently acidic, and the hydrolysis can proceed by heating the compound in an aqueous solution.

The mechanism for acid-catalyzed ester hydrolysis is the reverse of Fischer esterification and proceeds through a series of equilibrium steps. wikipedia.orglibretexts.org

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H3O+), which is present in the acidic solution. This step increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.orgchemguide.co.uk

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the benzyloxy oxygen. This turns the benzyloxy group (–OCH2Ph) into a better leaving group (–O+HCH2Ph). libretexts.orgyoutube.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating benzyl alcohol as the leaving group. libretexts.orgyoutube.com

Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst (H3O+) and yielding the final carboxylic acid product. libretexts.orgchemguide.co.uk

To drive the equilibrium towards the products (hydrolysis), a large excess of water is typically used. wikipedia.orglibretexts.org

ConditionReagentsProductsMechanism FeatureReference
Acid-CatalyzedEster, H₂O, Dilute Acid (e.g., HCl)Carboxylic Acid, AlcoholReversible, requires excess water to favor products. wikipedia.orglibretexts.org
Base-PromotedEster, Strong Base (e.g., NaOH)Carboxylate Salt, AlcoholIrreversible (saponification), proceeds to completion. wikipedia.orglibretexts.org

Transesterification Reactions

Transesterification is a process where the benzyl group of Benzyl 3-aminopropanoate is exchanged with the alkyl or aryl group of another alcohol, resulting in the formation of a new ester. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com The kinetics of transesterification are generally slow, necessitating the use of a catalyst. rsc.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, but with an alcohol (R'–OH) acting as the nucleophile instead of water. masterorganicchemistry.com

Protonation of the carbonyl oxygen.

Nucleophilic attack by the new alcohol (R'–OH) on the carbonyl carbon.

Proton transfers to convert the original benzyloxy group into a good leaving group.

Elimination of benzyl alcohol.

Deprotonation to yield the new ester and regenerate the acid catalyst. masterorganicchemistry.com To ensure a high yield of the desired product, the reactant alcohol is often used in large excess or as the solvent.

Base-Catalyzed (Alkoxide) Transesterification: This process involves a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

An alkoxide (R'–O⁻), typically from the alcohol that is to be added, acts as a strong nucleophile and attacks the carbonyl carbon of the ester.

A tetrahedral intermediate is formed.

The intermediate collapses, eliminating the benzyloxy group as a benzyloxide anion (PhCH2O⁻).

A proton transfer between the newly formed ester and the benzyloxide anion occurs, though the equilibrium favors the more stable alkoxide.

Studies on poly(β-amino ester)s have shown that the internal amine functionality can serve as a base to catalyze the transesterification process with an alcohol, proceeding via an SN2-type reaction. nih.gov This suggests that under certain conditions, Benzyl 3-aminopropanoate could potentially facilitate its own transesterification.

CatalystNucleophileKey IntermediateConditionsReference
Acid (H+)Alcohol (R'-OH)Protonated Tetrahedral AdductAnhydrous, excess R'-OH masterorganicchemistry.comrsc.org
Base (R'-O⁻)Alkoxide (R'-O⁻)Tetrahedral Alkoxide AdductAnhydrous, strong base masterorganicchemistry.com

Reductions to Alcohols or Aldehydes

The ester functionality in benzyl 3-aminopropanoate is susceptible to reduction by powerful hydride-donating agents. The outcome of the reduction—whether it yields an alcohol or an aldehyde—is dependent on the choice of reducing agent and the reaction conditions.

Strong reducing agents, most notably Lithium aluminum hydride (LiAlH₄), are capable of reducing the ester group to a primary alcohol. libretexts.org In this reaction, the ester is converted to 3-amino-1-propanol, with the concomitant release of benzyl alcohol from the benzyl ester portion of the molecule. The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then eliminates the benzyloxy group. A second hydride addition to the resulting aldehyde intermediate furnishes the primary alcohol upon acidic workup. libretexts.org Due to its high reactivity, LiAlH₄ can also reduce other functional groups, a factor that must be considered in the context of more complex molecules.

In contrast, sodium borohydride (NaBH₄) is generally not a potent enough reducing agent to reduce esters to alcohols. libretexts.org The generation of an aldehyde from the reduction of an ester is a more challenging transformation, as aldehydes are typically more reactive towards reduction than the starting ester. This often leads to over-reduction to the alcohol. However, specialized, sterically hindered hydride reagents or conducting the reaction at very low temperatures can sometimes allow for the isolation of the aldehyde, in this case, 3-aminopropanal.

Table 1: Reduction Products of Benzyl 3-aminopropanoate

Reagent Product(s) Classification
Lithium aluminum hydride (LiAlH₄) 3-amino-1-propanol and Benzyl alcohol Primary Alcohols

Reactivity of the α- and β-Carbons

The carbon backbone of benzyl 3-aminopropanoate possesses two key reactive sites: the α-carbon (C2) and the β-carbon (C3), each exhibiting distinct chemical behavior.

Nucleophilic Substitution Reactions Enhanced by β-Chloro Group (in related derivatives)

In derivatives of benzyl 3-aminopropanoate where a chlorine atom is substituted at the β-position (e.g., benzyl 3-amino-3-chloropropanoate), the reactivity of this carbon towards nucleophilic substitution is significantly enhanced. The presence of the electron-withdrawing chloro group makes the β-carbon electrophilic and susceptible to attack by nucleophiles. Such reactions are fundamental in organic synthesis for building molecular complexity. rsc.org The nature of the nucleophile, the solvent, and the specific reaction conditions can influence whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism. The β-chloro substituent serves as a good leaving group, facilitating the displacement reaction.

Cyclization Reactions

The bifunctional nature of benzyl 3-aminopropanoate, containing both an amine and an ester group, makes it a suitable precursor for intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds. researchgate.net For instance, under appropriate conditions, the primary amine can act as a nucleophile and attack the electrophilic carbonyl carbon of the ester group. This process, typically requiring activation of the ester or catalysis, leads to the formation of a four-membered ring structure known as a β-lactam (azetidin-2-one).

Such cyclization reactions are pivotal in the synthesis of various biologically active molecules. The reaction's feasibility is often dependent on factors like the concentration of the substrate (favoring intramolecular reaction at high dilution) and the use of catalysts or activating agents to promote the amide bond formation. scirp.orgscirp.org

Reaction Selectivity and Stereochemistry

Enantioselective Reactions and Chiral Recognition

While benzyl 3-aminopropanoate itself is achiral, its derivatives can be involved in enantioselective reactions where a new chiral center is created with a preference for one enantiomer over the other. rsc.org For example, enantioselective alkylation at the α-carbon can be achieved using chiral auxiliaries or catalysts.

Chiral recognition involves the differentiation between the enantiomers of a chiral molecule. mdpi.com This is a critical process in pharmaceutical development and analytical chemistry.

Cyclodextrins are chiral, cyclic oligosaccharides that can act as host molecules, forming inclusion complexes with guest molecules that fit within their hydrophobic cavities. nih.govbeilstein-journals.org This host-guest interaction is the basis for their use in chiral discrimination. mdpi.com When a chiral derivative of benzyl 3-aminopropanoate is introduced to a cyclodextrin (B1172386), two diastereomeric complexes can be formed, one for each enantiomer of the guest.

These diastereomeric complexes will have different association constants and stabilities. beilstein-journals.org This difference in stability allows for the separation of the enantiomers using techniques like capillary electrophoresis or high-performance liquid chromatography (HPLC) with a chiral stationary phase based on cyclodextrins. nih.govnih.gov The efficiency of the chiral discrimination depends on the "three-point binding" model, where multiple interactions (such as hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions) between the chiral guest and the cyclodextrin host lead to a more stable complex for one enantiomer. mdpi.comrsc.org Modified cyclodextrin derivatives, with various substituents on their rims, can be synthesized to enhance the selectivity of chiral recognition for specific guest molecules. nih.gov

Table 2: Factors Influencing Chiral Discrimination by Cyclodextrins

Factor Description
Guest Molecule Structure The size, shape, and functional groups of the chiral analyte must be complementary to the cyclodextrin cavity.
Cyclodextrin Type The size of the cyclodextrin cavity (α, β, or γ-cyclodextrin) influences which molecules can be included. nih.gov
Cyclodextrin Derivatives Substitution on the hydroxyl groups of the cyclodextrin can enhance chiral recognition through additional interaction points. nih.gov

| Solvent/Mobile Phase | The polarity and pH of the medium can affect the stability of the host-guest complex. |

Computational Modeling of Binding Modes and Enantioselectivity

Computational modeling has been employed to understand the binding interactions and predict the stereochemical outcomes of reactions involving derivatives of benzyl 3-aminopropanoate. For instance, a fluorescent chemosensor was developed by conjugating benzyl 3-aminopropanoate with Rhodamine B (RBAP). science.govmdpi.commdpi.com

Table 1: Computational and Experimental Data for a Rhodamine B and Benzyl 3-aminopropanoate Conjugate (RBAP) Based Chemosensor

ParameterMethod/TechniqueFinding
StoichiometryJob's Plot Analysis1:1 binding ratio between RBAP and the target metal ion.
Binding ConfirmationX-ray CrystallographyProvides the solid-state structure of the conjugate.
Electronic PropertiesDFT/TDDFT CalculationsElucidates the electronic transitions upon ion binding.
SelectivityFluorescence SpectroscopyHigh selectivity for Sn²⁺ ions in solution. science.govmdpi.commdpi.com

Diastereoselectivity in Alkylation Steps

The stereochemical outcome of alkylation reactions involving benzyl 3-aminopropanoate and its derivatives is a critical aspect of its synthetic utility. A patent describes a process for preparing compounds through the reductive alkylation of a similar amine-containing starting material. google.com In such reactions, the existing stereochemistry of the reactants and the nature of the reagents can influence the formation of diastereomers.

While the patent does not explicitly detail the diastereomeric ratios for the alkylation of benzyl 3-aminopropanoate itself, it provides a general method where a primary amine is reacted with an aldehyde in the presence of a reducing agent. google.com The diastereoselectivity of such a reaction would be highly dependent on the specific substrates and reaction conditions used.

For example, in the synthesis of related α-N,N-dibenzylamino aldehydes, the reduction of an N,N-dibenzylamino ester with a hydride reducing agent is a key step. orgsyn.org The stereocenter in the amino ester directs the approach of the incoming nucleophile or electrophile in subsequent reactions, leading to a preference for one diastereomer over the other. The choice of protecting groups on the amine and the specific reagents used are crucial in controlling the stereochemical outcome.

Table 2: Factors Influencing Diastereoselectivity in the Alkylation of Amino Esters

FactorDescriptionPotential Outcome
Substrate Control The inherent chirality of the amino ester can direct the approach of the incoming electrophile.One diastereomer is formed in excess.
Reagent Control The use of chiral reagents or catalysts can favor the formation of a specific diastereomer.Enantiomerically enriched products can be obtained.
Protecting Groups Bulky protecting groups on the amine can influence the steric environment around the reaction center.Can enhance or reduce the diastereomeric excess.
Reaction Conditions Temperature, solvent, and the nature of the reducing agent can all affect the stereochemical outcome.Optimization can lead to higher diastereoselectivity.

Regioselectivity of Transformations

The presence of two reactive sites, the amino group and the ester group, in benzyl 3-aminopropanoate introduces the challenge of regioselectivity in its transformations. The relative reactivity of these two functional groups dictates the outcome of a given reaction.

Studies on poly(β-amino esters) (PBAEs), which share the β-amino ester structural motif, provide insights into the regioselective reactions that can occur. acs.orgfrontiersin.org For instance, the degradation of these polymers can proceed through different pathways, including intramolecular O→N acyl shifts or hydrolysis of the ester linkage. rsc.org The pH of the reaction medium is a critical factor in determining the regioselectivity of these processes. Under certain pH conditions, the deprotonated amine can act as a nucleophile, leading to an intramolecular rearrangement to form a hydroxyethyl (B10761427) amide. rsc.org

Another important reaction involving β-amino esters is the aza-Michael addition. acs.orgresearchgate.net In the synthesis of PBAEs, the conjugate addition of an amine to an acrylate (B77674) is a key step. frontiersin.org This highlights the nucleophilic character of the amino group. In reactions where benzyl 3-aminopropanoate is treated with an electrophile, the primary amine is generally the more nucleophilic site compared to the ester oxygen, leading to preferential N-functionalization.

However, under conditions that favor ester reactivity, such as transesterification, the ester group can be the site of transformation. The presence of internal catalysts, such as the tertiary amines in some PBAEs, can facilitate these reactions. acs.org

Table 3: Regioselective Reactions of the β-Amino Ester Moiety

Reaction TypeReactive SiteConditionsProduct Type
N-Alkylation Amino GroupReaction with an alkyl halide or reductive amination.N-Substituted β-amino ester.
N-Acylation Amino GroupReaction with an acyl chloride or anhydride (B1165640).N-Acyl β-amino ester.
Ester Hydrolysis Ester GroupAcidic or basic aqueous conditions.β-Amino acid and benzyl alcohol.
Transesterification Ester GroupReaction with an alcohol, often with a catalyst.Different ester of the β-amino acid.
Aza-Michael Addition Amino GroupReaction with an α,β-unsaturated carbonyl compound.Adduct with a new C-N bond.
Intramolecular Acyl Shift Amino and Ester GroupspH-dependent rearrangement.Amide-containing product. rsc.org

Applications of Benzyl 3 Aminopropanoate Hydrochloride As a Versatile Synthetic Intermediate

Pharmaceutical Research and Drug Development

The unique bifunctional nature of Benzyl (B1604629) 3-aminopropanoate hydrochloride makes it a key starting material in the synthesis of a wide array of pharmacologically active compounds. The benzyl ester group serves as a convenient protecting group for the carboxylic acid, allowing for selective reactions at the amino group. Subsequently, the benzyl group can be removed under mild conditions, typically through hydrogenolysis, to reveal the free carboxylic acid for further modification.

Benzyl 3-aminopropanoate hydrochloride serves as a precursor for β-alanine derivatives, which are integral to the structure of various antimicrobial compounds. The development of novel phosphonopeptide derivatives, which have shown potential as selective antimicrobial agents, often utilizes β-alanine and its esters. For instance, derivatives of β-alanine have been synthesized and evaluated for their ability to inhibit the growth of clinically relevant bacteria. nih.gov

One approach involves the synthesis of "suicide substrates" that can target specific bacterial enzymes. nih.gov For example, phosphonopeptide derivatives based on β-chloro-l-alanine, a close analogue of the title compound, have been synthesized and tested against numerous bacterial strains. nih.govnih.gov These compounds have shown potential as selective agents for the recovery of pathogens like Salmonella, Pseudomonas aeruginosa, and Listeria. nih.gov Furthermore, broader studies on β-alanine derivatives, including various esters and amides, have been conducted to explore their potential as broad-spectrum antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungal strains. scholarsresearchlibrary.com The general findings suggest that the β-alanine scaffold is a promising backbone for the development of new antimicrobial drugs. scholarsresearchlibrary.com

Derivative ClassTarget ApplicationExample Organisms
PhosphonopeptidesSelective bacterial inhibitionSalmonella, P. aeruginosa, Listeria
β-alanine amides/anilidesBroad-spectrum antibacterialS. aureus, B. subtilis, P. aeruginosa
β-alanine amides/anilidesBroad-spectrum antifungalC. albicans, A. niger

This table is based on research on various β-alanine derivatives, indicating the potential applications for compounds synthesized from this compound.

Phosphonopeptides are analogues of natural peptides where a phosphonamidate bond replaces a standard peptide bond. They are of significant interest in medicinal chemistry as they can act as transition-state analogue inhibitors of enzymes, particularly proteases. The synthesis of these complex molecules often involves the coupling of aminoalkylphosphonic acids with amino acid esters. nih.gov

This compound, as a source of β-alanine benzyl ester, is a valuable building block in this context. A key synthetic strategy involves the use of amino acid benzyl ester hydrochloride salts as coupling partners. For example, in the synthesis of phosphonopeptide derivatives designed as potential antimicrobial agents, β-chloro-l-alanine benzyl ester hydrochloride salt was used as a starting material. nih.gov The benzyl ester protects the carboxylic acid moiety while the amino group is free to react, and the hydrochloride salt ensures stability and ease of handling. This highlights the utility of benzyl-protected β-amino esters in the construction of phosphonopeptide backbones. nih.gov

One of the most direct applications of this compound is its use as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and drug candidates. A notable example is its role in the creation of glucose-responsive insulin (B600854) conjugates, a novel approach for developing long-acting insulin therapies for diabetes management. nih.govnih.gov

In a patented synthesis, this compound was used as the starting material to construct a linker molecule. nih.govnih.gov The synthesis involved the reaction of this compound with 2-(2,6-dioxomorpholino)acetic acid. The resulting molecule, 2,2'-[(2-{[3-(benzyloxy)-3-oxopropyl]amino}-2-oxoethyl)imino]diacetic acid, serves as a bifunctional linker that can be subsequently attached to an insulin molecule. nih.gov This demonstrates the compound's role in creating sophisticated drug delivery systems where a therapeutic protein is modified to enhance its pharmacokinetic profile. nih.gov

While direct synthesis of approved anticancer or anti-inflammatory drugs from this compound is not widely documented, the core structure is relevant to the development of new therapeutic agents in these areas. Many biologically active molecules targeting cancer and inflammation incorporate benzyl groups and amino acid-like structures.

For example, new benzopyrone derivatives have been synthesized and evaluated for their anticancer activity. nih.gov These structures, which can be functionalized with moieties derived from amino acids, have shown inhibitory effects against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. nih.gov Similarly, novel benzothiazole (B30560) derivatives bearing carboxamide functionalities have been investigated as anti-inflammatory and analgesic agents. nih.gov These studies underscore the importance of amino acid-derived building blocks in constructing heterocyclic compounds with therapeutic potential. This compound represents a potential starting material for introducing a propanoate side chain onto such scaffolds, a common strategy in medicinal chemistry to modulate solubility and biological activity.

The β-aminopropanamide scaffold, which can be readily synthesized from this compound, is a key feature in a number of compounds investigated for analgesic and anticonvulsant properties. Research into new derivatives of 3-phenyl-butanamides and 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides has shown significant promise. These compounds are typically synthesized through the coupling of a carboxylic acid with an appropriate amine. The resulting propanamides have been tested in various models of epilepsy and pain.

Some of these novel propanamide derivatives have demonstrated potent protection in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with some compounds showing higher efficacy than the established anticonvulsant, valproic acid. Furthermore, certain derivatives exhibited significant antinociceptive properties in models of neuropathic pain. This research indicates that the propanamide structure is a valuable pharmacophore for the development of new central nervous system agents.

Compound ClassTherapeutic TargetKey Finding
3-Phenyl-butanamidesAnticonvulsant, AnalgesicPotent protection in seizure models and activity in neuropathic pain models.
Pyrrolidin-1-yl-propanamidesAnticonvulsantSome derivatives more potent than valproic acid in preclinical tests.

This table summarizes findings for propanamides structurally related to derivatives of this compound, highlighting the potential of this chemical class.

Peptide and Protein Synthesis in Biotechnology

In the field of biotechnology, this compound is a useful reagent for peptide and protein synthesis. It serves as a protected form of β-alanine, an important non-proteinogenic amino acid that is incorporated into peptides to introduce conformational constraints, improve metabolic stability, or impart specific biological activities.

The benzyl ester is a common C-terminal protecting group in solid-phase peptide synthesis (SPPS). nih.gov It is stable to the basic conditions used for Fmoc-deprotection but can be readily cleaved at the end of the synthesis by catalytic hydrogenolysis. nih.gov This allows for the controlled, stepwise addition of amino acids to build a desired peptide sequence.

A specific application is in the chemical modification of therapeutic proteins. As detailed previously, this compound was a key intermediate in the synthesis of a linker used to create glucose-responsive insulin conjugates. nih.govnih.gov This modification of the insulin protein is a prime example of its use in biotechnology to create next-generation biotherapeutics with enhanced properties. nih.govnih.gov

Material Science Applications

The bifunctional nature of this compound, possessing both an amine and a carboxylate group, renders it a valuable monomer in the synthesis of functional polymers and coatings.

Preparation of Polymers

This compound serves as a crucial monomer in the synthesis of poly(β-amino ester)s (PBAEs). These polymers are typically synthesized through the Michael addition of amines to diacrylates. organic-chemistry.orgwikipedia.orgchemrxiv.orgprepchem.commdpi.com The primary amine of benzyl 3-aminopropanoate can react with acrylate-containing monomers, leading to the formation of a polyester (B1180765) with pendant benzyl ester groups. These polymers are of significant interest in the biomedical field, particularly for gene delivery applications, owing to their biodegradability and pH-responsive nature. organic-chemistry.orgwikipedia.orgchemrxiv.org

The synthesis of novel inorganic-organic nanocomposites has also been explored using β-alanine, the parent amino acid of the title compound. In one study, hydroxyapatite (B223615) (HAP) was surface-modified with β-alanine, followed by the ring-opening polymerization of γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA). mdpi.comnih.gov This process resulted in HAP containing poly(γ-benzyl-L-glutamates) (PBLG) on its surface, demonstrating the utility of the β-amino acid structure in initiating polymerization from a solid support. mdpi.comnih.gov This approach highlights the potential for creating advanced composite materials with tailored properties.

Furthermore, the related compound, β-alanine, has been used in the synthesis of block-graft copolymers. For instance, poly(β-alanine-b-vinyl benzyl-g-vinyl chloride) has been synthesized using reversible addition-fragmentation chain transfer (RAFT) polymerization and 'click' chemistry, showcasing the versatility of β-amino acids in creating complex polymeric architectures. researchgate.netresearchgate.net

Development of Coatings

The application of poly(β-amino esters) (PBAEs), derived from monomers like benzyl 3-aminopropanoate, extends to the development of functional coatings. These polymers have been utilized in layer-by-layer (LbL) deposition techniques to create coatings for medical devices. The inherent properties of PBAEs, such as their hydrolyzable nature, allow for the controlled release of therapeutic agents embedded within the coating.

Research has demonstrated that LbL coatings containing PBAEs can be used for the sustained release of drugs. numberanalytics.com The release mechanism is influenced by the hydrolysis of the polymer and the electrostatic interactions within the coating. numberanalytics.com Such coatings have shown potential in delivering antimicrobials and other bioactive compounds from the surface of medical implants. The ability to tailor the polymer structure, for example by selecting specific amine and diacrylate monomers, allows for the fine-tuning of the coating's properties to suit various applications, including drug delivery systems for cancer therapy and tissue engineering. google.com

Role in Heterocyclic Compound Synthesis

The carbon backbone and reactive functionalities of this compound make it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent motifs in pharmaceuticals and biologically active molecules.

Synthesis of Azetidines and Pyrrolidines

Azetidines, four-membered nitrogen-containing heterocycles, are important structural motifs in medicinal chemistry. chemrxiv.orgnih.govrsc.orgrsc.orgnih.gov Various synthetic strategies have been developed for their preparation, often involving intramolecular cyclization reactions. organic-chemistry.orgnih.govrsc.orgrsc.org While direct synthesis from this compound is not extensively documented in the provided results, the general principles of azetidine (B1206935) synthesis often involve the cyclization of 3-aminopropanol derivatives or related structures. The reduction of the benzyl ester in this compound would yield the corresponding alcohol, which could then be a substrate for cyclization to form an azetidine ring.

Pyrrolidines, five-membered nitrogenous heterocycles, are another class of compounds accessible from β-amino acid precursors. google.compatsnap.comorganic-chemistry.orgnih.gov A patented method for preparing N-benzyl-3-pyrrolidone involves the synthesis of ethyl 3-benzylaminopropionate as a key intermediate. google.compatsnap.com This intermediate is structurally very similar to Benzyl 3-aminopropanoate, suggesting that the latter could be a viable starting material for similar cyclization reactions to form pyrrolidinone derivatives, which are versatile precursors for a range of substituted pyrrolidines. prepchem.com

Incorporation of Heterocycles into Amino Acid Side Chains

The modification of amino acid side chains with heterocyclic moieties is a powerful strategy in peptide and medicinal chemistry to enhance biological activity and stability. acs.org Benzyl 3-aminopropanoate can serve as a building block in this context. The benzyl ester provides a handle for further chemical transformations, while the amino group can be incorporated into a growing peptide chain.

Although direct examples using this compound for this specific purpose are not detailed in the provided search results, the synthesis of heterocyclic peptides is a well-established field. The general approach often involves the synthesis of a non-proteinogenic amino acid containing the desired heterocycle, which is then incorporated into a peptide sequence. The structure of this compound provides a foundation from which such heterocyclic amino acids could be constructed prior to their inclusion in peptide synthesis.

Advanced Analytical Techniques in the Research of Benzyl 3 Aminopropanoate Hydrochloride

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the analysis of Benzyl (B1604629) 3-aminopropanoate hydrochloride, providing critical information about its molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary methods for the structural confirmation of Benzyl 3-aminopropanoate hydrochloride. The protonation of the primary amine to an ammonium (B1175870) chloride salt significantly influences the chemical shifts (δ) of adjacent protons compared to its free base form, Benzyl 3-aminopropanoate.

In the ¹H NMR spectrum, the protons on carbons adjacent to the ammonium group (–CH₂–NH₃⁺) are expected to be deshielded and appear at a lower field (higher ppm value) compared to the free amine. Similarly, the methylene (B1212753) protons of the benzyl group and the aromatic protons would appear in their characteristic regions.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed at a significant downfield shift (170-180 ppm). The carbons of the benzene (B151609) ring, the benzylic methylene carbon, and the aliphatic carbons of the propanoate chain would all exhibit distinct signals.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment Chemical Shift (δ, ppm)
Aromatic-H7.30 - 7.45 (m, 5H)
Benzyl-CH₂~5.15 (s, 2H)
–CH₂–NH₃⁺~3.30 (t, 2H)
–CH₂–C=O~2.85 (t, 2H)
–NH₃⁺8.0 - 9.0 (br s, 3H)

Note: Spectra are typically recorded in solvents like DMSO-d₆ or D₂O. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). m = multiplet, s = singlet, t = triplet, br s = broad singlet.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a key NMR technique for determining the spatial proximity of atoms within a molecule or between interacting molecules. It detects through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds.

In the context of this compound research, NOESY is crucial for elucidating its binding mode to a biological target, such as a receptor or enzyme. By analyzing the cross-peaks in a NOESY spectrum of a ligand-receptor complex, researchers can identify which protons on the ligand are in close contact with which protons on the receptor. This information helps to build a three-dimensional model of the binding interaction, revealing the specific orientation and conformation of the ligand within the binding site. For instance, observing a NOE cross-peak between the benzyl protons of the ligand and protons of an aromatic amino acid residue in a protein would confirm a specific hydrophobic interaction.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. The rate of diffusion is directly related to the size and shape of a molecule; smaller molecules diffuse faster than larger ones.

For this compound, DOSY can be used to:

Assess Purity: In a DOSY spectrum, all signals corresponding to a single molecule will align horizontally, sharing the same diffusion coefficient. The presence of signals at different diffusion coefficients indicates impurities.

Study Aggregation: The technique can be used to study self-aggregation or the formation of complexes. If the molecule forms dimers or higher-order aggregates, the measured diffusion coefficient will be smaller than that of the monomeric species.

Investigate Binding: When a small molecule like this compound binds to a much larger macromolecule (e.g., a protein), its effective size increases dramatically. Consequently, its diffusion coefficient will decrease to match that of the large molecule. This change provides a clear indication of binding.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.nettheaic.org For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

Vibrational Mode Functional Group Expected Absorption Range (cm⁻¹)
N-H StretchAmmonium Salt (R-NH₃⁺)2800 - 3200 (broad)
C-H Stretch (Aromatic)Benzene Ring3000 - 3100
C-H Stretch (Aliphatic)-CH₂-2850 - 2960
C=O StretchEster~1735
N-H BendAmmonium Salt (R-NH₃⁺)1500 - 1600
C=C StretchBenzene Ring1450 - 1600
C-O StretchEster1150 - 1250

The broad absorption from the N-H stretching of the ammonium salt is a particularly indicative feature for the hydrochloride form of the compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound, the analysis would typically be performed on the free base, Benzyl 3-aminopropanoate, which has a monoisotopic mass of 179.0946 g/mol . In the mass spectrum, this would be observed as the molecular ion [M]⁺ or, more commonly, the protonated molecule [M+H]⁺. uni.lu

The following table lists the predicted accurate masses for several common adducts of Benzyl 3-aminopropanoate that could be observed in an ESI-MS experiment. uni.lu

Adduct Formula Predicted m/z
[M+H]⁺C₁₀H₁₄NO₂⁺180.1019
[M+Na]⁺C₁₀H₁₃NO₂Na⁺202.0838
[M+K]⁺C₁₀H₁₃NO₂K⁺218.0578
[M+NH₄]⁺C₁₀H₁₇N₂O₂⁺197.1284

The fragmentation pattern observed in MS/MS experiments can further confirm the structure, with likely fragments corresponding to the loss of the benzyl group (resulting in a fragment ion of m/z 91 for the tropylium (B1234903) cation) and other characteristic cleavages of the ester and amino acid backbone.

Chromatographic Separation and Analysis

Chromatography is fundamental to the analysis of this compound, serving to separate the compound from starting materials, by-products, and other impurities prior to quantification and identification.

High-Performance Liquid Chromatography (HPLC) is the primary analytical method for assessing the purity and concentration of this compound. laboratoriumdiscounter.nl Given its polarity, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape. nih.govhelixchrom.com

The compound possesses a benzene ring, which acts as a chromophore, allowing for detection using an ultraviolet (UV) detector, typically in the range of 210-260 nm. Purity analysis is often reported for related salts like the p-toluenesulfonate ester, confirming the utility of HPLC for quality control. laboratoriumdiscounter.nlthermofisher.com

Table 5: Typical RP-HPLC Parameters for Analysis

ParameterDescription
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of aqueous acid (e.g., 0.1% H₃PO₄) and an organic solvent (e.g., Acetonitrile).
Flow Rate0.8 - 1.2 mL/min
DetectionUV at ~210 nm or ~254 nm
Column TemperatureAmbient or controlled (e.g., 25-30 °C)

While this compound has a natural UV chromophore, its detection sensitivity can be significantly enhanced for trace-level analysis through pre-column derivatization. axionlabs.comactascientific.com This process involves reacting the primary amino group of the analyte with a labeling reagent to attach a moiety with strong UV absorbance or fluorescence properties before it is injected into the HPLC system. nih.gov

Several reagents are widely used for the derivatization of primary amines:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. This is a very common and sensitive method, suitable for automation. axionlabs.comactascientific.comnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. nih.govcreative-proteomics.com

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield fluorescent and UV-active derivatives, though the reaction can be slower. nih.govcreative-proteomics.com

Phenyl Isothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which have strong UV absorbance. nih.govcreative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular reagent that reacts quickly with amino acids to form stable, fluorescent derivatives with minimal interference from by-products. creative-proteomics.comspringernature.com

The choice of reagent depends on the required sensitivity, the sample matrix, and the available detection equipment (UV or fluorescence). creative-proteomics.com For Benzyl 3-aminopropanoate, OPA would be a highly effective choice for creating a fluorescent derivative, enabling its detection at much lower concentrations than is possible with UV absorbance of the underivatized molecule. nih.gov

Table 6: Comparison of Common Pre-column Derivatization Reagents for Primary Amines

ReagentTarget AminesDetectionAdvantagesDisadvantages
OPAPrimaryFluorescenceFast reaction, automated, high sensitivity. axionlabs.comnih.govDerivatives can be unstable. nih.gov
FMOC-ClPrimary & SecondaryFluorescence, UVStable derivatives, rapid reaction. creative-proteomics.comReagent hydrolysis can cause interference. creative-proteomics.com
Dansyl-ClPrimary & SecondaryFluorescence, UVStable derivatives. creative-proteomics.comSlow reaction, poor reproducibility. creative-proteomics.comnih.gov
PITCPrimary & SecondaryUVStable derivatives, rapid reaction. creative-proteomics.comComplex sample prep, reagent is toxic. creative-proteomics.com
AQCPrimary & SecondaryFluorescence, UVStable derivatives, minimal interference. creative-proteomics.comHydrolysis by-products can interfere. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC)

Post-column Derivatization Procedures

While direct detection of this compound is possible using methods like UV spectrophotometry, its detection sensitivity and selectivity in complex matrices can be significantly enhanced through post-column derivatization in High-Performance Liquid Chromatography (HPLC). This technique involves introducing a reagent to the column effluent that reacts with the analyte to form a product with more favorable detection characteristics, such as high molar absorptivity or fluorescence.

For this compound, the primary aliphatic amine group is the principal target for derivatization. Common reagents for this purpose include:

Ninhydrin (B49086): This reagent reacts with the primary amine to produce a deep purple-colored compound known as Ruhemann's purple, which is readily detectable by a visible-range spectrophotometric detector at approximately 570 nm.

o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., N-acetyl-L-cysteine or 2-mercaptoethanol), OPA rapidly reacts with the primary amine of the analyte to form a highly fluorescent isoindole derivative. This allows for sensitive detection using a fluorescence detector, significantly lowering the limits of detection compared to UV-Vis absorption.

The implementation of a post-column derivatization setup requires a reaction coil placed between the HPLC column and the detector. The reagent is continuously pumped and mixed with the column eluent, allowing the reaction to proceed before the analyte reaches the detector flow cell. The temperature and length of the reaction coil are optimized to ensure complete reaction without significant band broadening.

Reversed-phase HPLC (C18 columns)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of this compound, widely used for purity assessment, quantification, and preparative purification. The most common stationary phase for this application is a C18 (octadecylsilyl) bonded silica (B1680970) gel.

The separation mechanism is based on the hydrophobic interactions between the nonpolar C18 stationary phase and the analyte. This compound, possessing both a nonpolar benzyl group and a polar amino group, is well-suited for this technique. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, most commonly acetonitrile or methanol. google.com To ensure good peak shape and reproducibility, the aqueous component is often acidified with agents like formic acid, phosphoric acid, or perchloric acid. google.com This suppresses the ionization of residual silanol (B1196071) groups on the stationary phase and ensures the analyte's amino group is consistently protonated, leading to sharp, symmetrical peaks.

Detection is frequently accomplished with a Diode Array Detector (DAD) or a standard UV detector. google.com The benzyl group's aromatic ring provides a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm. In one documented method, purification was achieved using a C18 column with a water/acetonitrile gradient. google.com

Table 1: Example of RP-HPLC Conditions for Analysis

ParameterConditionSource
Column Merck Chromolith SpeedROD RP-18e (50mm x 4.6mm) google.com
Pre-column Merck Chromolith Guard Cartridge RP-18e (5mm x 4.6mm) google.com
Mobile Phase A 70% Perchloric acid aqueous solution (4 ml/L) google.com
Mobile Phase B Acetonitrile google.com
Gradient 5% B to 95% B google.com
Detection Diode Array Detector (DAD) google.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful analytical tool that can be applied to the analysis of this compound, particularly for assessing volatility-related impurities or for quantitative analysis when coupled with a mass spectrometer (GC-MS). However, due to the compound's salt form and the presence of a polar primary amine, it has low volatility and limited thermal stability, making direct GC analysis challenging. The high temperatures of the GC inlet and column can lead to decomposition rather than volatilization. Therefore, derivatization is an essential prerequisite for its analysis by GC.

Derivatization Approaches for Volatility Enhancement (e.g., Silylation, Acylation)

To make this compound amenable to GC analysis, its polar N-H bond must be converted into a less polar, more volatile group. This is achieved through chemical derivatization, which increases the compound's volatility and thermal stability. The two most common approaches are silylation and acylation.

Silylation: This process involves replacing the active hydrogen on the amine group with a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) in a suitable solvent are commonly used. The resulting silylated derivative is significantly more volatile and less prone to adsorption on the GC column.

Acylation: This method involves reacting the amine group with an acylating agent, such as an acid anhydride (B1165640) or acyl halide. Trifluoroacetic anhydride (TFAA) is a popular choice, as it reacts rapidly to form a stable N-trifluoroacetyl derivative. The high electronegativity of the fluorine atoms in the derivative enhances its volatility and improves its detection by an electron capture detector (ECD).

The choice of derivatization reagent depends on the specific analytical requirements, such as desired volatility, detector compatibility, and potential for side reactions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of chemical reactions involving this compound. It is routinely used to track the progress of a synthesis by observing the consumption of starting materials and the appearance of the desired product. For instance, in a peptide coupling reaction where this compound serves as the amine component, TLC can effectively distinguish the starting amine, the activated carboxylic acid, and the resulting dipeptide product. google.com

A typical TLC setup involves spotting a small amount of the reaction mixture onto a silica gel plate (the stationary phase). The plate is then developed in a sealed chamber containing an appropriate solvent system (the mobile phase). A common mobile phase for this compound might be a mixture of a moderately polar organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and a more polar solvent like methanol, sometimes with a small amount of acetic acid or triethylamine (B128534) to improve spot shape. After development, the plate is visualized, typically under UV light (254 nm), where the benzyl group allows for easy detection. Staining with reagents like ninhydrin can also be used to specifically visualize the amine-containing spots.

Table 2: Typical Parameters for TLC Reaction Monitoring

ParameterDescription
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Dichloromethane/Methanol (e.g., 9:1 v/v) or Ethyl Acetate/Hexane (e.g., 1:1 v/v)
Application Spotting of reaction mixture aliquots alongside starting material standards
Visualization UV lamp (254 nm), Ninhydrin stain, or Potassium permanganate (B83412) stain

Computational Chemistry and Molecular Modeling

Computational methods provide deep theoretical insights into the properties of this compound, complementing experimental data. These techniques allow for the investigation of molecular structure, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to predict a variety of fundamental properties. By optimizing the molecule's geometry, DFT can provide precise information on bond lengths, bond angles, and dihedral angles of its most stable conformation (energetic minimum).

Furthermore, DFT is used to predict spectroscopic data, which can then be compared with experimental results for structural validation. It can also be applied to explore reaction mechanisms, for example, by calculating the energy profile of a reaction pathway, identifying transition states, and determining activation energies. This provides a theoretical understanding of the compound's reactivity in various chemical transformations.

Molecular Dynamics (MD) Simulations for Host-Guest Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for investigating the interactions between a host molecule and a guest molecule, such as this compound. This technique models the atomic-level movements of the system over time, providing deep insights into the stability, dynamics, and intermolecular forces that govern the formation of a host-guest complex. researchgate.netbeilstein-journals.org

MD simulations are particularly valuable for understanding the behavior of complexes in an aqueous environment, mimicking physiological or experimental conditions. beilstein-journals.org The simulation begins with a defined starting structure of the complex, often predicted by molecular docking, which is then placed in a simulated box of water molecules. The system's trajectory—the positions, velocities, and energies of all atoms—is then calculated by integrating Newton's laws of motion in discrete time steps, typically on the order of femtoseconds. beilstein-journals.org

Key research findings derived from MD simulations include:

Complex Stability: The root-mean-square deviation (RMSD) of the atomic positions is monitored throughout the simulation to assess the structural stability of the complex. A low and stable RMSD value over time suggests that the complex has reached equilibrium and remains intact. nih.gov

Conformational Changes: Simulations can reveal how the host and guest molecules adapt their conformations upon binding. For instance, a host like a cyclodextrin (B1172386) may undergo slight structural changes to better accommodate the guest within its cavity. nih.gov

Intermolecular Interactions: The primary forces driving complex formation can be identified and quantified. Hydrogen bonds are a critical component of stability in many host-guest systems. MD simulations can calculate the average number of hydrogen bonds formed between the host and guest, their occupancy over time, and the specific atoms involved. researchgate.netnih.gov Other non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and electrostatic interactions, are also crucial for the association, particularly for the inclusion of the benzyl group of this compound into a hydrophobic host cavity. nih.gov

The data below illustrates typical parameters obtained from an MD simulation of a host-guest complex.

Table 1: Representative MD Simulation Data for a Host-Guest Complex

Simulation ParameterValueSignificance
Simulation Time20 - 500 nsThe duration of the simulation; longer times provide more robust sampling of molecular motions. researchgate.netnih.gov
RMSD of Complex0.2 - 0.3 nmA low, stable value indicates the complex does not undergo significant structural changes and is stable. researchgate.net
Average H-Bonds (Host-Guest)1 - 3Quantifies the contribution of hydrogen bonding to complex stability. researchgate.net
Radius of Gyration (Rg)2.5 - 2.9 ÅMeasures the compactness of the complex; stable values indicate the complex is not unfolding. nih.gov

Prediction of Binding Free Energies

Predicting the binding free energy (ΔG) is a primary objective in computational chemistry as it quantifies the affinity between a host and a guest molecule. A more negative ΔG value corresponds to a more stable complex and a stronger binding affinity. Various computational methods are employed for this purpose, with the Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM-PBSA/GBSA) approach being widely used due to its balance of accuracy and computational efficiency. nih.govnih.gov

The MM-PBSA/GBSA method calculates the binding free energy by analyzing snapshots taken from an MD simulation trajectory. nih.gov It operates on the principle of a thermodynamic cycle, where the binding free energy in solution (ΔG_bind,solvation) is calculated as the difference between the free energy of the complex and the free energies of the individual host and guest molecules.

The calculation is broken down into several components:

Molecular Mechanics Energy (ΔE_MM): This term represents the change in gas-phase energy upon complex formation. It includes the internal energy from bonds, angles, and dihedrals, as well as the intermolecular van der Waals (ΔE_vdw) and electrostatic (ΔE_elec) interaction energies. nih.gov

Solvation Free Energy (ΔG_solv): This term accounts for the energetic cost or favorability of transferring the molecules from a vacuum to the solvent (water). It is itself composed of two parts: a polar component (ΔG_polar), calculated using the Poisson-Boltzmann or Generalized Born model, and a non-polar component (ΔG_nonpolar), which is typically estimated from the solvent-accessible surface area (SASA). nih.govnih.gov

The final binding free energy is expressed as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

The entropic contribution (-TΔS) is the most challenging component to calculate accurately and is sometimes omitted in relative energy rankings, as the MM-PBSA/GBSA methods have shown limitations in reliably estimating this term. nih.gov These calculations provide a detailed energetic profile of the binding event, highlighting which forces are the primary drivers of complexation. nih.govnih.gov For a guest like this compound, the hydrophobic benzyl group's interaction with a nonpolar host cavity would be reflected in a favorable van der Waals energy component.

Table 2: Example Breakdown of Binding Free Energy Components (MM-PBSA)

Energy ComponentTypical Value (kcal/mol)Description
van der Waals Energy (ΔE_vdw)-25 to -40Energy from non-polar and hydrophobic interactions, crucial for the inclusion of aromatic rings. nih.gov
Electrostatic Energy (ΔE_elec)-15 to -30Energy from charge-charge and dipolar interactions, such as those involving the aminopropanoate moiety. nih.gov
Polar Solvation Energy (ΔG_polar)+30 to +60Generally unfavorable energy change from desolvating polar groups to form the complex. nih.gov
Non-Polar Solvation Energy (ΔG_nonpolar)-3 to -6Favorable energy from the hydrophobic effect and surface tension changes. nih.gov
Total Binding Free Energy (ΔG_bind) -7 to -15 The overall predicted binding affinity. A more negative value indicates stronger binding. mdpi.com

Future Directions and Unexplored Avenues in Benzyl 3 Aminopropanoate Hydrochloride Research

Advancements in Asymmetric Synthesis and Chiral Control

The synthesis of enantiomerically pure β-amino acids and their esters, such as benzyl (B1604629) 3-aminopropanoate, is of paramount importance, as the stereochemistry often dictates biological activity and material properties. nih.govmdpi.com Future research will likely focus on refining and discovering new asymmetric synthetic routes to access chiral versions of benzyl 3-aminopropanoate.

Key unexplored avenues include the application of transition-metal catalysis, organocatalysis, and biocatalysis. rsc.org Asymmetric hydrogenation of β-enamine esters using rhodium (Rh) or ruthenium (Ru) complexes with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPHOS) has proven effective for related compounds and represents a promising strategy. researchgate.net Similarly, organocatalytic methods, which avoid the use of metals, are a major area for development. For instance, the use of chiral bifunctional organocatalysts like squaramide cinchona alkaloids in enantioselective Mannich reactions or Michael additions could provide efficient, one-pot access to chiral β-amino acid derivatives. mdpi.com The development of methods that provide high enantiomeric excess (ee) under mild conditions remains a significant goal.

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Benzyl 3-aminopropanoate

MethodologyCatalyst TypeKey AdvantagesRelevant Research
Asymmetric HydrogenationTransition Metal (Rh, Ru) with Chiral LigandsHigh efficiency and enantioselectivity for unprotected β-enamine esters. researchgate.net
Asymmetric Conjugate Addition (aza-Michael)Organocatalysts (e.g., Thioureas), Copper ComplexesReadily available starting materials; can employ less reactive substrates. nih.govresearchgate.netchinesechemsoc.org
Asymmetric Mannich ReactionOrganocatalysts (e.g., Squaramide Cinchona Alkaloids)Convenient one-pot synthesis; good for creating novel derivatives. mdpi.com
Biocatalytic Resolution/SynthesisEnzymes (e.g., Lipases, Transaminases)High stereoselectivity, mild and environmentally benign conditions. mdpi.commdpi.com

Exploration of Novel Catalytic Systems for Synthesis and Transformation

Beyond establishing chirality, future research will explore novel catalytic systems to synthesize and functionalize the benzyl 3-aminopropanoate scaffold. A key frontier is the development of catalysts based on earth-abundant and non-toxic metals. Iron-catalyzed asymmetric reductive cross-coupling, for example, has been shown to effectively synthesize α-tertiary amino esters and could be adapted for β-amino esters. acs.org This method uses an inexpensive iron catalyst and reductant, offering a more sustainable alternative to precious metal catalysts. acs.org

Copper-catalyzed hydroamination is another promising area, where ligand control can reverse traditional regioselectivity, enabling the direct synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.govchinesechemsoc.org Furthermore, cooperative catalysis, which combines multiple catalytic modes, opens new reaction pathways. A notable example is the combination of N-heterocyclic carbene (NHC) catalysis with photoredox catalysis, which can achieve the aminocarboxylation of olefins to produce complex β-amino esters. nih.gov Applying such novel systems to benzyl acrylate (B77674) and an appropriate nitrogen source could yield benzyl 3-aminopropanoate and its derivatives through new, highly efficient routes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous-flow synthesis offers significant advantages in terms of safety, reproducibility, efficiency, and scalability. chimia.chyoutube.com Future work on benzyl 3-aminopropanoate hydrochloride will likely involve the development of flow-based processes for its synthesis and subsequent derivatization, particularly for creating oligomers or poly(β-amino esters). Flow chemistry allows for precise control over reaction parameters like temperature and residence time, which can improve yields and minimize side reactions. chimia.chmdpi.com Both solid-phase peptide synthesis (SPPS) and liquid-phase synthesis methods have been successfully adapted to flow systems, providing a blueprint for the continuous production of molecules derived from benzyl 3-aminopropanoate. chimia.chrsc.orgflowchemistry.com

A more advanced frontier is the integration of synthesis with automated platforms powered by artificial intelligence (AI) and robotics. youtube.com These systems can perform literature searches, plan synthetic routes, and execute high-throughput screening experiments to rapidly optimize reaction conditions. nih.gov Applying such an end-to-end automated platform to the synthesis of benzyl 3-aminopropanoate derivatives could dramatically accelerate the discovery of new materials and functional molecules. youtube.comresearchgate.net

Deepening Understanding of Reaction Mechanisms via Advanced Spectroscopic and Computational Methods

A fundamental understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient ones. Future research should leverage advanced spectroscopic techniques, such as in situ Fourier-transform infrared (FT-IR) spectroscopy, and kinetic studies to probe the reaction pathways involved in the synthesis of benzyl 3-aminopropanoate. For example, detailed investigations into the Michael addition reaction have identified key intermediates and clarified the role of catalysts and additives, leading to dramatic improvements in enantioselectivity. acs.org

Complementing experimental work, computational methods like Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, transition states, and catalyst-substrate interactions. acs.orgnih.gov For instance, computational studies on NHC-mediated polymerizations have revealed unique mechanisms of chain initiation and termination. nih.gov Applying these computational tools to the catalytic systems used for synthesizing benzyl 3-aminopropanoate could provide invaluable insights, guiding the design of superior catalysts and reaction conditions for enhanced selectivity and efficiency.

Discovery of Novel Biological Activities and Therapeutic Applications

While primarily used as a synthetic intermediate, the structural similarity of benzyl 3-aminopropanoate to β-alanine suggests a largely unexplored potential for biological applications. β-Amino acids are crucial components of numerous natural products and pharmaceuticals, valued for their ability to form stable, well-defined secondary structures in peptides (peptidomimetics). mdpi.comnih.gov

A significant future direction is the synthesis and screening of a library of derivatives based on the benzyl 3-aminopropanoate scaffold for novel biological activities. This could include screening for antimicrobial, anti-inflammatory, or anticancer properties. mdpi.com Another major avenue is in the field of drug delivery. Poly(β-amino esters) (PBAEs), which can be synthesized from monomers like benzyl 3-aminopropanoate, are a class of biodegradable polymers known for their ability to self-assemble with DNA and act as non-viral vectors for gene delivery. nih.gov Research into creating novel PBAEs from benzyl 3-aminopropanoate could lead to new biomaterials with tailored properties for therapeutic applications. nih.govrsc.org

Table 2: Potential Future Research Areas and Applications

Research AreaObjectivePotential ApplicationRelevant Research
Peptidomimetic SynthesisIncorporate chiral benzyl 3-aminopropanoate into peptide chains.Development of novel therapeutics with enhanced stability and specific conformations. mdpi.comnih.gov
Biomaterial DevelopmentSynthesize novel poly(β-amino esters) (PBAEs).Gene delivery vectors, controlled drug release systems. nih.govrsc.org
Bioactive Molecule ScreeningCreate and screen a library of derivatives.Discovery of new drug leads with antimicrobial or anticancer activity. mdpi.com
Enzyme EngineeringIncorporate as a noncanonical amino acid into proteins.Creation of enzymes with novel catalytic activities or enhanced stability. nih.govacs.orgacs.org

Development of Sustainable and Environmentally Benign Methodologies

In line with the global push for green chemistry, a crucial future direction is the development of sustainable methods for synthesizing and using this compound. This involves minimizing waste, avoiding hazardous reagents, and using renewable resources. rsc.org

Biocatalysis stands out as a key technology in this domain. The use of enzymes, such as lipases or transaminases, can enable highly selective reactions under mild, aqueous conditions, replacing harsh chemical reagents and expensive metal catalysts. mdpi.commdpi.comnih.gov For example, lipase-catalyzed hydrolysis is an effective green strategy for the kinetic resolution of β-amino esters. mdpi.comnih.gov Another approach is to explore novel energy sources to drive reactions, such as mechanochemistry (ball-milling) or sonication, which can reduce or eliminate the need for solvents. mdpi.comnih.govbenthamdirect.com Additionally, research into synthesizing β-amino acids from renewable feedstocks, such as biomass-derived platform chemicals, presents a long-term strategy for making the entire production process more sustainable. researchgate.net

Q & A

Q. What are the standard synthetic routes for Benzyl 3-aminopropanoate hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification and amination steps. A general approach includes:

Esterification : Reacting 3-aminopropanoic acid with benzyl alcohol under acidic catalysis (e.g., HCl) to form the benzyl ester.

Hydrochloride Salt Formation : Treating the free amine with HCl to improve stability and solubility .
Key variables affecting yield include:

  • Temperature : Excess heat may degrade the amine group; optimal ranges are 0–5°C during amination.
  • pH Control : Maintaining acidic conditions (pH 3–4) prevents side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but require rigorous drying to avoid hydrolysis.
    For reproducibility, use inert atmospheres (N₂/Ar) and monitor intermediates via TLC or LC-MS .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer: Combine orthogonal methods to confirm identity and purity:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify ester/amine functional groups (e.g., benzyl protons at δ 7.2–7.4 ppm, methylene groups adjacent to the amine at δ 3.1–3.3 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) paired with high-resolution MS to detect impurities (<98% purity requires column repurification) .
  • Elemental Analysis : Confirm Cl⁻ content (theoretical: ~16.4%) to validate hydrochloride salt formation .
  • Karl Fischer Titration : Ensure low water content (<0.1%) to prevent hydrolysis during storage .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) if airborne particles are generated .
  • Storage : Keep in airtight containers under inert gas (argon) at 2–8°C. Desiccate with silica gel to prevent hygroscopic degradation .
  • Spill Management : Absorb with vermiculite or sand, collect in sealed containers, and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
  • First Aid : For skin contact, wash with 10% acetic acid to neutralize residual HCl, followed by soap and water .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., neurotransmitter modulation vs. enzyme inhibition) be resolved?

Methodological Answer: Discrepancies often arise from assay-specific variables:

  • Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify biphasic effects. For example, notes low-dose neurotransmitter release vs. high-dose MAO inhibition .
  • Cell/Tissue Models : Compare primary neurons (high receptor expression) vs. recombinant enzyme assays to isolate target interactions.
  • Buffer Conditions : Ionic strength (e.g., KCl concentration) impacts receptor binding; replicate physiological conditions (e.g., 140 mM NaCl, 5 mM KCl) .
  • Statistical Validation : Use Bayesian meta-analysis to reconcile conflicting datasets from multiple studies .

Q. What strategies optimize reaction conditions for scalable synthesis?

Methodological Answer: Employ design of experiments (DoE) to maximize yield:

  • Factorial Screening : Vary temperature, solvent ratio, and catalyst loading. For example, highlights improved yields using Pd/C under H₂ vs. traditional HCl gas .
  • Continuous Flow Chemistry : Reduces degradation by minimizing intermediate exposure to air/moisture.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising efficiency .

Q. How can stability under diverse experimental conditions (pH, temperature) be systematically assessed?

Methodological Answer:

  • Forced Degradation Studies :
    • Thermal Stress : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., benzyl alcohol or propanoic acid) .
    • Photostability : Expose to UV (320–400 nm) and quantify degradation kinetics.
    • pH Stability : Test in buffers (pH 1–13) to identify hydrolysis-prone conditions. notes HCl release above pH 5 .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life at storage temperatures .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Focus on modular modifications to the core structure:

  • Amine Substitutions : Replace the methylamino group with ethylamino or dimethylamino groups to alter basicity and receptor affinity (see ’s analog comparison table) .
  • Ester Isosteres : Substitute the benzyl ester with p-nitrophenyl or tert-butyl esters to modulate lipophilicity and metabolic stability .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., benzyl-d7) for tracer studies in pharmacokinetic assays .
    Validate derivatives using:
  • Molecular Docking : Predict binding modes with targets like monoamine transporters .
  • ADME Profiling : Assess permeability (Caco-2 assays) and microsomal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.